5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine

Fragment-Based Drug Discovery Crystallographic Fragment Screening Antibacterial Target CdaA

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine (CAS 302842-61-1) is a 1,3,4-oxadiazol-2-amine heterocyclic building block featuring a 2-methoxyethyl substituent at the 5-position. The compound has a molecular weight of 143.14 g/mol (C₅H₉N₃O₂) and is commercially available with specifications typically at ≥95% purity.

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
CAS No. 302842-61-1
Cat. No. B1629744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine
CAS302842-61-1
Molecular FormulaC5H9N3O2
Molecular Weight143.14 g/mol
Structural Identifiers
SMILESCOCCC1=NN=C(O1)N
InChIInChI=1S/C5H9N3O2/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3,(H2,6,8)
InChIKeyNOHAGGWBLILEEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine (CAS 302842-61-1): Baseline Profile for Scientific Procurement


5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine (CAS 302842-61-1) is a 1,3,4-oxadiazol-2-amine heterocyclic building block featuring a 2-methoxyethyl substituent at the 5-position. The compound has a molecular weight of 143.14 g/mol (C₅H₉N₃O₂) and is commercially available with specifications typically at ≥95% purity . The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry, but the specific substitution pattern of this compound distinguishes it from other 5-substituted analogs. Its most notable validated interaction is as a crystallographic fragment hit (ligand UHL) against the bacterial diadenylate cyclase CdaA from Bacillus subtilis, a target for novel antibacterial development [1].

Why 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Any 1,3,4-Oxadiazol-2-amine Analog in Fragment-Based Discovery


The 5-(2-methoxyethyl) chain is not a passive structural feature—it directly determines the compound's experimentally validated binding site on the CdaA enzyme. In the crystallographic fragment screen, this compound (F2X-Entry E08) bound to a distinct, non-active-site region of CdaA, whereas three other fragments (A09, B08, D02) occupied the active site [1]. This site-specific engagement is a direct consequence of the methoxyethyl group's hydrogen-bonding and steric properties, meaning a generic 5-methyl or 5-ethyl analog would not reproduce this interaction profile. Furthermore, the computed logP of -1 for this compound reflects the polar character of the 2-methoxyethyl chain, which differs significantly from the more lipophilic alkyl analogs [2]. Substituting with a non-methoxyethyl analog would therefore alter both the binding site selectivity and the physicochemical suitability for the specific CdaA-targeted fragment-based drug design workflow.

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine: Quantitative Evidence for Differentiated Procurement


Crystallographic Binding Site Differentiation vs. Active-Site Fragments in CdaA Fragment Screen

In the crystallographic fragment screen against B. subtilis CdaA, 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine (F2X-Entry E08, PDB 8OHB) bound to a site distinct from the three active-site fragments (A09, B08, D02) used for subsequent in silico drug repurposing [1]. The fragment achieved a Real Space Correlation Coefficient (RSCC) of 0.713 at 1.11 Å resolution, with an occupancy of 0.32 [2]. This confirms that the methoxyethyl substituent directs binding to a unique pocket, unlike the active-site binders that all converged on the ATP-binding region.

Fragment-Based Drug Discovery Crystallographic Fragment Screening Antibacterial Target CdaA

Physicochemical Differentiation: Computed logP vs. 5-Methyl and 5-Ethyl 1,3,4-Oxadiazol-2-amine Analogs

The computed logP of 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine is -1 [1], indicating higher hydrophilicity compared to unsubstituted or alkyl-substituted 1,3,4-oxadiazol-2-amines. For context, the computed logP of 5-methyl-1,3,4-oxadiazol-2-amine is approximately -0.3, and that of 5-ethyl-1,3,4-oxadiazol-2-amine is approximately +0.3 [2]. The 2-methoxyethyl group shifts the logP by roughly -0.7 to -1.3 log units, reflecting the electron-withdrawing and hydrogen-bond-accepting character of the ether oxygen.

Physicochemical Profiling LogP Solubility

Commercial Purity Benchmarking: 95% vs. 97% Specifications Across Vendors

The compound is available from multiple commercial vendors with specified minimum purities: 95% from AKSci , and 97% from Leyan . This places it within standard purity ranges for research-grade building blocks, though the 97% specification from Leyan represents a 2-percentage-point improvement over the 95% grade. The compound is supplied with batch-specific analytical data (NMR, HPLC, GC) upon request from vendors such as Bidepharm .

Chemical Purity Quality Control Procurement

Patent-Exemplified Reactivity: Acylation with Diphenylacetyl Chloride for Carbamic Acid Derivatives

A patent covering carbamic acid derivatives for neurological disorders explicitly exemplifies 5-(2-methoxyethyl)-1,3,4-oxadiazol-2-amine as a reactant. The compound reacts with diphenylacetyl chloride under acidic conditions (H⁺) to yield N-[5-(2-methoxyethyl)-[1,3,4]oxadiazol-2-yl]-2,2-diphenyl-acetamide [1]. This establishes the compound as a specifically claimed building block for a therapeutically relevant chemical series, distinguishing it from non-exemplified 5-substituted analogs.

Chemical Synthesis Carbamic Acid Derivatives Neurological Disorder Patents

5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine: Prioritized Application Scenarios for Procurement Decision-Making


Fragment-Based Drug Discovery Targeting the CdaA Non-Active-Site Pocket

This compound is specifically validated as a fragment hit binding to a non-active-site pocket of B. subtilis CdaA (PDB 8OHB), with a Real Space Correlation Coefficient of 0.713 at 1.11 Å resolution [1]. It is the only F2X-Entry Screen fragment occupying this site, making it the sole crystallographically confirmed starting point for structure-based optimization of this particular pocket. Procurement is warranted for any fragment-growing or fragment-merging campaign targeting this site on CdaA.

Synthesis of Carbamic Acid Derivatives for Neurological Indications

The compound is explicitly exemplified as a reactant in a patent family covering carbamic acid derivatives intended for acute and chronic neurological disorders, including Alzheimer's disease, Huntington's chorea, and cerebral ischemia [1]. Resupply of the exact compound is required to ensure synthetic fidelity and patent reproducibility when preparing the disclosed N-[5-(2-methoxyethyl)-[1,3,4]oxadiazol-2-yl]-2,2-diphenyl-acetamide intermediate.

Hydrophilic Oxadiazole Building Block for Property-Driven Library Design

With a computed logP of -1, this compound is significantly more hydrophilic than 5-methyl (logP ≈ -0.3) and 5-ethyl (logP ≈ +0.3) 1,3,4-oxadiazol-2-amine analogs [1]. For combinatorial library synthesis where aqueous solubility and low lipophilicity are design criteria, this methoxyethyl-substituted building block provides a quantifiable advantage in physicochemical space over simpler alkyl-substituted alternatives.

Quote Request

Request a Quote for 5-(2-Methoxyethyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.